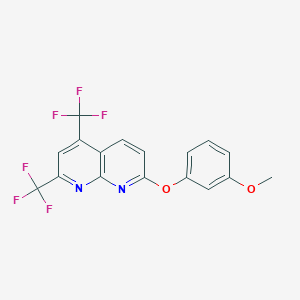

7-(3-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(3-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a synthetic organic compound characterized by the presence of a naphthyridine core substituted with methoxyphenoxy and bis(trifluoromethyl) groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.

Introduction of Trifluoromethyl Groups: The bis(trifluoromethyl) groups can be introduced via a trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through a nucleophilic aromatic substitution reaction, where a methoxyphenol derivative reacts with the naphthyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are selected to maximize yield and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

7-(3-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as halides, sulfonates, and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

7-(3-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.

Biological Research: The compound’s interactions with enzymes and receptors are explored to understand its biological activity and potential therapeutic uses.

Industrial Applications: It is investigated for its use in the synthesis of agrochemicals and other industrially relevant compounds.

Mecanismo De Acción

The mechanism of action of 7-(3-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxyphenoxy group can participate in hydrogen bonding and other interactions with target proteins, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

7-(3-Methoxyphenoxy)-2,4-dimethyl-1,8-naphthyridine: Similar structure but with dimethyl groups instead of trifluoromethyl groups.

7-(3-Methoxyphenoxy)-2,4-dichloro-1,8-naphthyridine: Contains dichloro groups instead of trifluoromethyl groups.

7-(3-Methoxyphenoxy)-2,4-difluoro-1,8-naphthyridine: Features difluoro groups instead of trifluoromethyl groups.

Uniqueness

7-(3-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is unique due to the presence of two trifluoromethyl groups, which impart distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs with different substituents.

Actividad Biológica

7-(3-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a compound belonging to the naphthyridine family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Naphthyridine core : A bicyclic structure that contributes to its biological activity.

- Trifluoromethyl groups : These groups enhance lipophilicity and influence the compound's interaction with biological targets.

- Methoxyphenoxy substituent : This moiety may play a role in modulating the compound's pharmacodynamics.

Anticancer Activity

Research indicates that naphthyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that related naphthyridine compounds can induce apoptosis in various cancer cell lines through mechanisms such as:

- DNA Intercalation : Some naphthyridines are known to intercalate into DNA, disrupting replication and transcription processes.

- Cell Cycle Arrest : Compounds have been reported to induce G1 or G2/M phase arrest in cancer cells, leading to reduced proliferation.

- Inhibition of Key Oncogenic Pathways : Certain derivatives inhibit pathways such as PI3K/AKT and MAPK, which are crucial for cancer cell survival and proliferation .

Antimicrobial Properties

Naphthyridine derivatives have demonstrated antimicrobial activity against various pathogens. The mechanism often involves:

- Disruption of Bacterial Membranes : Some studies suggest that these compounds can integrate into bacterial membranes, leading to increased permeability and cell death.

- Inhibition of Nucleic Acid Synthesis : Similar to their anticancer properties, some naphthyridines can inhibit the synthesis of nucleic acids in bacteria .

Neuroprotective Effects

Recent investigations into the neuroprotective potential of naphthyridines indicate they may help mitigate neurodegenerative diseases by:

- Reducing Oxidative Stress : Compounds have been shown to scavenge reactive oxygen species (ROS), thus protecting neuronal cells from oxidative damage.

- Modulating Neurotransmitter Systems : Some derivatives may influence neurotransmitter levels, contributing to improved cognitive function .

Study 1: Anticancer Efficacy in Non-Small Cell Lung Cancer

A study evaluated the efficacy of a naphthyridine derivative similar to this compound against non-small cell lung cancer (NSCLC) cell lines. The results indicated:

- IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 20 µM across different NSCLC cell lines.

- Mechanism of Action : The compound was found to induce apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .

Study 2: Antimicrobial Activity Against Gram-Negative Bacteria

Another study focused on the antimicrobial properties of naphthyridine derivatives against Gram-negative bacteria. Key findings included:

- Minimum Inhibitory Concentrations (MIC) : The derivatives showed MIC values between 5 µg/mL and 15 µg/mL against tested strains.

- Mechanism : The primary mechanism was identified as membrane disruption leading to leakage of intracellular contents .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

7-(3-methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F6N2O2/c1-26-9-3-2-4-10(7-9)27-14-6-5-11-12(16(18,19)20)8-13(17(21,22)23)24-15(11)25-14/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMSLVPFMCZRQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.